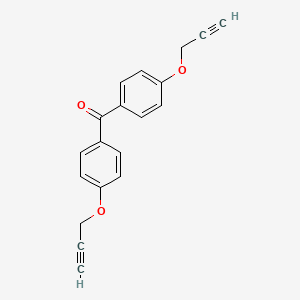

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bisphenylmethanone derivatives involves various strategies. For instance, bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone was synthesized from a precursor with chloroacetone followed by nitration . Another example is the synthesis of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone, which was confirmed by NMR, IR, and Mass spectra . These methods indicate that the synthesis of bisphenylmethanones can be achieved through multi-step reactions involving functionalization and subsequent confirmation using various spectroscopic techniques.

Molecular Structure Analysis

The molecular structure of bisphenylmethanone derivatives is often confirmed using X-ray crystallography. For example, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established using X-ray diffraction . Similarly, the crystal structure of bis-(1H-benzimidazol-2-yl)-methanone was determined and supported by DFT calculations . These studies suggest that the molecular structure of bis(4-(prop-2-yn-1-yloxy)phenyl)methanone could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of bisphenylmethanone derivatives can be diverse. For instance, bis(4-methoxyphenyl)methanol undergoes Lewis-acid-catalyzed reactions with cyclopropanes to produce polysubstituted cyclopentenes . This indicates that bisphenylmethanones can participate in cycloaddition reactions under certain conditions. The reactivity of bis(4-(prop-2-yn-1-yloxy)phenyl)methanone would likely be influenced by the alkyne and ether functional groups, potentially leading to interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenylmethanone derivatives are characterized using various computational and spectroscopic methods. For example, AM1 and B3LYP/6-31G* calculations were used to characterize the physical properties of a bisphenylmethanone derivative . The crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane were discussed comparatively, revealing insights into their conformation and packing . These studies provide a foundation for understanding the properties of bis(4-(prop-2-yn-1-yloxy)phenyl)methanone, which could be inferred based on the properties of structurally similar compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Physical Characterization : Bis(3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone has been synthesized and its structure confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and Mass spectra. Theoretical calculations using AM1 and B3LYP/6-31G* were also presented to characterize its physical properties (Jalbout et al., 2006).

Application in Light Emitting Devices

- Blue Thermally Activated Delayed Fluorescent Emitters : A study investigated derivatives of Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) as thermally activated delayed fluorescent (TADF) emitters, exhibiting high quantum efficiencies and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).

Crystal Structure Analysis

- Crystal Structure of V-shaped Ligands with N-Heterocycles : Bis(4-(1H-imidazol-1-yl) phenyl)methanone and related compounds have been synthesized and characterized, including crystal structure determination by X-ray diffraction, showing their potential as building blocks in molecular design (Wang, Sun, Zhang, & Sun, 2017).

Material Science and Engineering Applications

- Novel Hyperbranched Polyimide for Memory Devices : A novel bis(4-(3, 5-bis(4-amino-2-(trifluoromethyl)phenoxy)phenoxy)phenyl)methanone was synthesized and used to produce hyperbranched polyimides with superior solubility, excellent thermal stability, and significant potential in memory devices (Tan et al., 2017).

Analytical Techniques

- FPSE-HPLC-PDA Method for UV Filters Analysis : A novel analytical method involving fabric phase sorptive extraction and high-performance liquid chromatography was developed for the extraction and analysis of benzophenone derivative UV filters, including bis(4-hydroxyphenyl)methanone, in biological samples (Locatelli et al., 2019).

Propiedades

IUPAC Name |

bis(4-prop-2-ynoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYZHCHDRGEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)